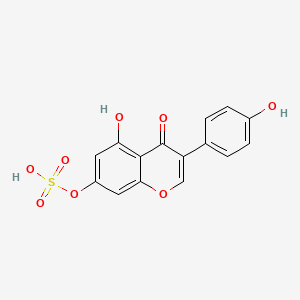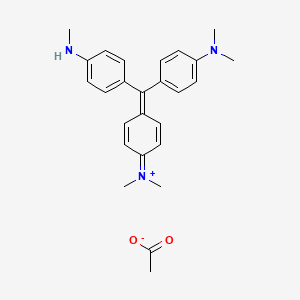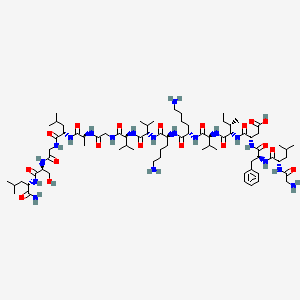![molecular formula C27H33N3O5S B12376691 5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide CAS No. 1177749-58-4](/img/structure/B12376691.png)
5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMP-9-IN-10 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MMP-9-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Formation of MMP-9-IN-10: The intermediates are then subjected to further reactions, such as cyclization or coupling, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of MMP-9-IN-10 involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
MMP-9-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
MMP-9-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MMP-9 and its effects on various chemical processes.
Biology: Employed in research to understand the role of MMP-9 in biological systems, including cell migration, angiogenesis, and tissue remodeling.
Industry: Utilized in the development of new materials and products that require controlled degradation of the extracellular matrix.
Mecanismo De Acción
MMP-9-IN-10 exerts its effects by binding to the active site of MMP-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial in processes such as tumor invasion and metastasis. The molecular targets and pathways involved include the catalytic domain of MMP-9 and its interaction with various substrates and inhibitors .
Comparación Con Compuestos Similares
MMP-9-IN-10 is unique compared to other MMP-9 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
MMP-9-IN-1: Another inhibitor with a different binding mechanism.
MMP-9-IN-2: Known for its higher potency but lower selectivity.
MMP-9-IN-3: Exhibits similar inhibitory effects but with different pharmacokinetic properties
Propiedades
Número CAS |
1177749-58-4 |
|---|---|
Fórmula molecular |
C27H33N3O5S |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
2-[benzyl-(4-methoxyphenoxy)sulfinylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33)35-24-14-12-23(34-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) |
Clave InChI |
OIYCVCCJVZCTIX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)OC3=CC=C(C=C3)OC)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)



![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)






